

Entecavir's Antiviral Spectrum Beyond HBV: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

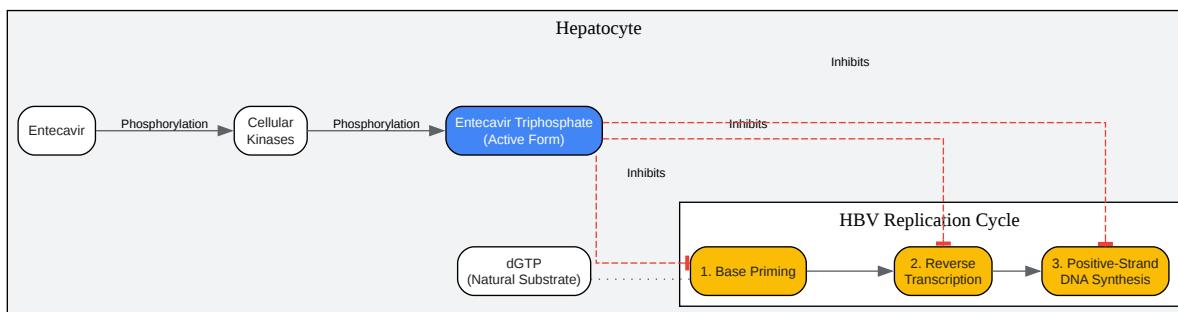
Compound Name:	Entecavir
Cat. No.:	B133710

[Get Quote](#)

Introduction

Entecavir, a guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.^{[1][2][3]} Its high potency and the high genetic barrier to resistance have established it as a first-line therapeutic agent.^[4] This guide provides an in-depth technical exploration of **Entecavir**'s antiviral activity beyond its primary indication, synthesizing preclinical and clinical data for researchers, scientists, and drug development professionals. We will delve into its efficacy against other hepadnaviruses, its clinically significant activity against retroviruses like HIV, and its limited effects on other viral families, providing a comprehensive understanding of its broader antiviral profile.

Core Mechanism of Action: A Foundation for Broad-Spectrum Potential


Entecavir's therapeutic effect is rooted in its function as a selective inhibitor of viral DNA polymerase.^{[5][6]} As a guanosine analogue, it undergoes intracellular phosphorylation to its active form, **Entecavir** triphosphate (ETV-TP).^{[1][6]} ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.^[6]

This competitive inhibition disrupts viral replication at three critical stages^[6]:

- Base Priming: Inhibition of the HBV DNA polymerase's priming activity.

- Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.
- DNA Synthesis: Terminating the synthesis of the positive DNA strand.

This multi-faceted inhibition of the viral polymerase is central to its potent anti-HBV activity and provides the mechanistic basis for its potential activity against other viruses that rely on similar enzymes for replication.^[7]

[Click to download full resolution via product page](#)

Caption: **Entecavir**'s mechanism of action within an infected hepatocyte.

Activity Against Non-HBV Hepadnaviruses: Animal Model Insights

Animal models of hepadnavirus infection have been instrumental in elucidating **Entecavir**'s potent antiviral effects and have demonstrated its class-leading activity.

Woodchuck Hepatitis Virus (WHV)

The woodchuck model is a reliable predictor of antiviral efficacy for HBV.^[8] In woodchucks chronically infected with WHV, **Entecavir** has demonstrated potent antiviral efficacy.^[9] Long-term treatment has been shown to significantly suppress viral replication, reduce viral antigens, and decrease the levels of covalently closed circular DNA (cccDNA) in the liver.^[9] Notably, prolonged **Entecavir** therapy in this model has been associated with a longer lifespan and a delay in the onset of hepatocellular carcinoma (HCC).^[9]

Duck Hepatitis B Virus (DHBV)

The duck model of HBV replication has also confirmed **Entecavir**'s high potency. In vitro studies using DHBV-infected primary duck hepatocyte cultures revealed that **Entecavir**'s antiviral activity (50% effective concentration [EC50] of 0.13 nM) was over 1,000-fold more potent than that of lamivudine (EC50 of 138 nM).^[10] In vivo studies in ducklings showed a dose-dependent reduction in serum DHBV DNA levels, with a 1 mg/kg/day dose leading to a mean reduction of 3.1 log₁₀ in viral DNA.^{[5][10]}

Virus	Model System	Key Findings	Reference
WHV	Chronically infected woodchucks	Sustained viral suppression, reduced cccDNA, delayed HCC, prolonged lifespan.	[9]
DHBV	In vitro (duck hepatocytes)	>1,000-fold more potent than lamivudine.	[10]
DHBV	In vivo (ducklings)	Dose-dependent reduction in serum DHBV DNA.	[5][10]

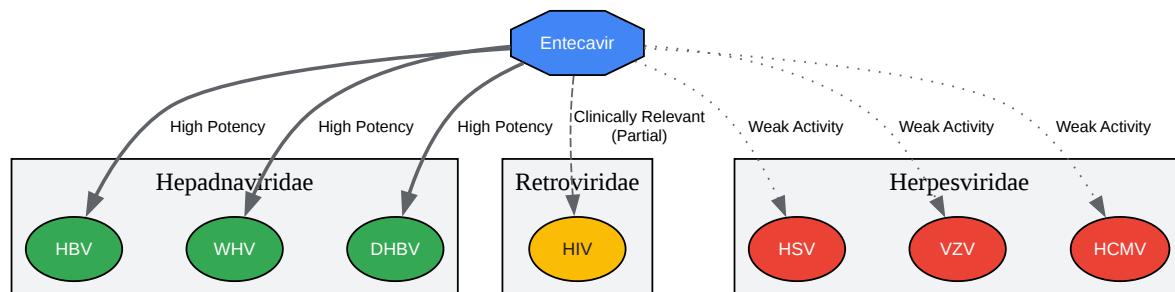
Clinically Relevant Activity Against Human Immunodeficiency Virus (HIV)

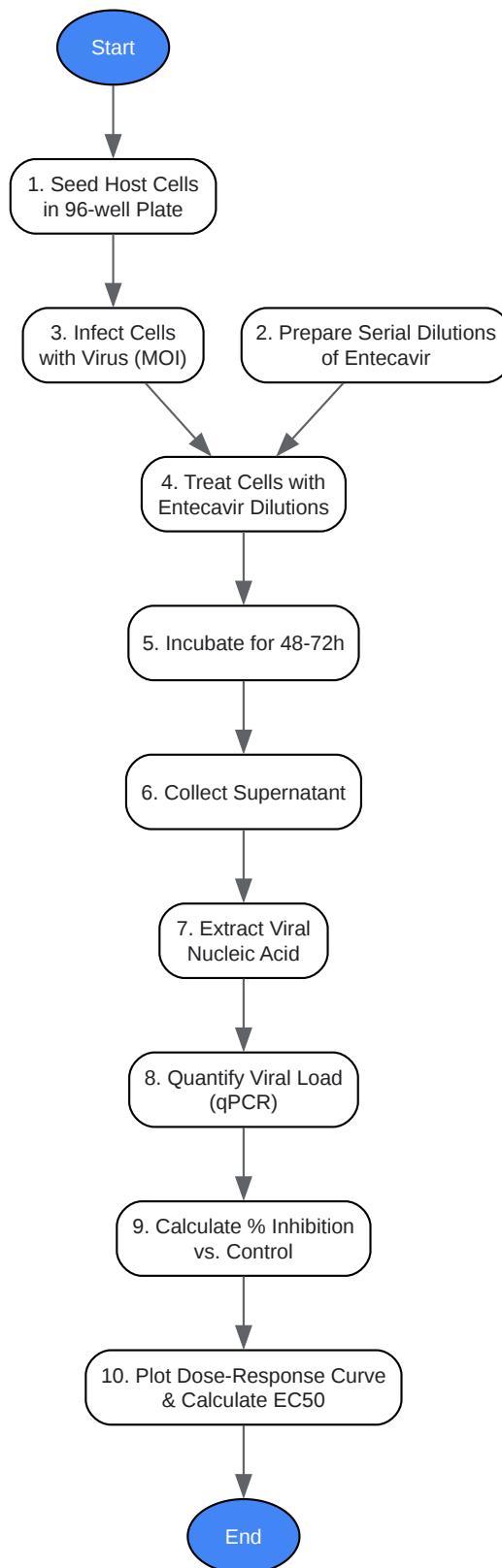
Initially, **Entecavir** was thought to have no clinically significant activity against HIV. However, subsequent clinical observations in HIV/HBV co-infected patients have refuted this.^{[1][2]}

In co-infected individuals receiving **Entecavir** monotherapy for their HBV, a consistent decrease of approximately 1-log10 in HIV-1 RNA levels was observed. This finding indicated a direct, clinically relevant anti-HIV effect.

A critical consequence of this partial HIV suppression is the selection of drug-resistant HIV variants.^[1] Specifically, the M184V mutation in the HIV reverse transcriptase gene has been shown to accumulate in patients on **Entecavir** monotherapy.^[1] The M184V mutation confers high-level resistance to the widely used antiretroviral drugs lamivudine and emtricitabine.^[1]

These findings have led to a significant change in clinical practice. The U.S. Food and Drug Administration and the manufacturer have revised the product label to warn against the use of **Entecavir** for HBV in HIV co-infected patients who are not on a fully suppressive antiretroviral regimen.^{[1][2]}


Finding	Description	Clinical Implication	Reference
In Vivo Anti-HIV Activity	~1-log10 reduction in HIV-1 RNA in co-infected patients.	Entecavir has a direct, though partial, inhibitory effect on HIV replication.	[2]
Selection of M184V Mutation	Accumulation of lamivudine-resistant HIV variants.	High risk of developing resistance to key antiretroviral drugs.	[1]
Clinical Recommendation	Avoid Entecavir monotherapy in HIV/HBV co-infected patients.	Should be used in conjunction with a fully suppressive antiretroviral regimen.	[1] [3]


Limited Activity Against Herpesviruses and Other Viruses

Entecavir was initially investigated for its potential against herpes simplex virus (HSV) but was found to have only moderate activity, leading to the discontinuation of its development for this indication.^[9] In vitro studies have quantified its limited activity against a panel of other viruses.

Virus	EC50 (µM)	Potency Relative to HBV	Reference
HCMV	15	Weak	[10]
HSV-1	32	Weak	[10]
VZV	30-60	Weak	[10]
HIV	>10	Weak	[10]
Influenza	>80	Weak	[10]

This data underscores the high selectivity of **Entecavir** for hepadnaviral polymerases, with significantly lower potency against the DNA polymerases of herpesviruses and other unrelated viruses.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the EC50 of **Entecavir**.

Conclusion

While **Entecavir**'s primary clinical utility remains the treatment of chronic HBV, it possesses a broader spectrum of antiviral activity. Its potent inhibition of other hepadnaviruses in animal models underscores its class-leading efficacy. The discovery of its clinically relevant anti-HIV activity has had significant implications for the management of HIV/HBV co-infected patients, highlighting the importance of avoiding its use as monotherapy in this population to prevent the emergence of antiretroviral resistance. Conversely, its activity against herpesviruses and other unrelated viruses is weak, confirming its high selectivity for hepadnaviral polymerases. This in-depth understanding of **Entecavir**'s antiviral profile is crucial for optimizing its current clinical applications and guiding future research in antiviral drug development.

References

- Wikipedia. **Entecavir**. [Link]
- Tyndall, S., et al. (2004). **Entecavir** Therapy Combined with DNA Vaccination for Persistent Duck Hepatitis B Virus Infection. *Journal of Virology*, 78(5), 2674-2683. [Link]
- McMahon, M. A., et al. (2007). The Anti-Hepatitis B Drug **Entecavir** Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. *PLoS ONE*, 2(3), e265. [Link]
- Genovesi, E. V., et al. (2007). Long-term **entecavir** treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. *Antiviral Therapy*, 12(3), 337-347. [Link]
- Genovesi, E. V., et al. (2002). Potent Efficacy of **Entecavir** (BMS-200475) in a Duck Model of Hepatitis B Virus Replication. *Antimicrobial Agents and Chemotherapy*, 46(6), 1932-1939. [Link]
- aidsmap. (2007). CROI: Anti-HBV drug **entecavir** also active against HIV and promotes antiretroviral resistance. [Link]
- i-Base. (2007).
- Jilek, B. L., et al. (2009).
- Jilbert, A. R., et al. (2002). Effect of Antiviral Treatment with **Entecavir** on Age- and Dose-Related Outcomes of Duck Hepatitis B Virus Infection. *Antimicrobial Agents and Chemotherapy*, 46(8), 2636-2645. [Link]
- Tyndall, S., et al. (2004). **Entecavir** therapy combined with DNA vaccination for persistent duck hepatitis B virus infection. *PubMed*, 15004183. [Link]
- Jilbert, A. R., et al. (2002). Effect of antiviral treatment with **entecavir** on age- and dose-related outcomes of duck hepatitis B virus infection. *PubMed*, 12130588. [Link]

- Genovesi, E. V., et al. (2007). Long-Term **Entecavir** Treatment Results in Sustained Antiviral Efficacy and Prolonged Life Span in the Woodchuck Model of Chronic Hepatitis Infection. *The Journal of Infectious Diseases*, 195(8), 1167-1175. [\[Link\]](#)
- Lu, M., et al. (2016). Combination therapy including CpG oligodeoxynucleotides and **entecavir** induces early viral response and enhanced inhibition of viral replication in a woodchuck model of chronic hepadnaviral infection. *Antiviral Research*, 125, 61-69. [\[Link\]](#)
- Patsnap Synapse. (2024).
- Korolowicz, K. E., et al. (2018).
- NATAP.
- Tang, H., et al. (2013). The Discovery and Development of a Potent Antiviral Drug, **Entecavir**, for the Treatment of Chronic Hepatitis B.
- University of Washington. (n.d.).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2018). **Entecavir**. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [\[Link\]](#)
- Drug Talk. (2021, March 4). **Entecavir** (Baraclude) - Pharmacist Review - Uses, Dosing, Side Effects [Video]. YouTube. [\[Link\]](#)
- Billich, A. (2001). **Entecavir** (Bristol-Myers Squibb).
- Langley, D. R., et al. (2007). **Entecavir** Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge. *Antimicrobial Agents and Chemotherapy*, 51(9), 3268-3276. [\[Link\]](#)
- van Bömmel, F., et al. (2003). **Entecavir**: a potent new antiviral drug for hepatitis B.
- Yan, J., et al. (2008). **Entecavir** for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. *Antimicrobial Agents and Chemotherapy*, 52(2), 598-605. [\[Link\]](#)
- Fernandes, S., et al. (2023). **Entecavir**: A Review and Considerations for Its Application in Oncology. *Pharmaceuticals*, 16(11), 1599. [\[Link\]](#)
- Suzuki, F., et al. (2007). Antiviral activity, dose-response relationship, and safety of **entecavir** following 24-week oral dosing in nucleoside-naïve Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. *Journal of Gastroenterology*, 42(1), 58-66. [\[Link\]](#)
- McMahon, M. A., et al. (2007). The HBV Drug **Entecavir** — Effects on HIV-1 Replication and Resistance. *New England Journal of Medicine*, 356(25), 2614-2621. [\[Link\]](#)
- Woo, G., et al. (2010, September 16). Tenofovir and **Entecavir** Are the Most Effective Antiviral Agents for Chronic Hepatitis B... [Video].
- Al-Ashgar, H. I., et al. (2012). **Entecavir** for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia. *Saudi Journal of Gastroenterology*, 18(1), 9-14. [\[Link\]](#)
- Lai, C. L., et al. (2008). Early Viral Kinetics of Telbivudine and **Entecavir**: Results of a 12-Week Randomized Exploratory Study with Patients with HBeAg-Positive Chronic Hepatitis B.

Antimicrobial Agents and Chemotherapy, 52(8), 2739-2744. [Link]

- Costello, C., et al. (2024). Bispecific Antibodies: Strategies Available to Optimize Their Safe Delivery in Patients with Multiple Myeloma. Cancers, 16(11), 2058. [Link]
- Lai, C. L., et al. (2002). **Entecavir** is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection. Gastroenterology, 123(6), 1831-1838. [Link]
- Fernandes, S., et al. (2023). **Entecavir**: A Review and Considerations for Its Application in Oncology. Pharmaceuticals, 16(11), 1599. [Link]
- ResearchGate. (2025).
- Medical Pharmacology. (2025, March 12). Pharmacology of **Entecavir** (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]
- Ceausu, E., et al. (2012).
- Foster, W. K., et al. (2003). Characterization of antiviral activity of **entecavir** in transgenic mice expressing hepatitis B virus. Antimicrobial Agents and Chemotherapy, 47(7), 2153-2160. [Link]
- Tang, H., et al. (2013).
- Langley, D. R., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by **Entecavir**. Journal of Virology, 81(8), 3992-4001. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Entecavir: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 6. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entecavir as specific antiviral therapy in selected cases of severe acute hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entecavir (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Entecavir's Antiviral Spectrum Beyond HBV: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133710#antiviral-activity-spectrum-of-entecavir-beyond-hbv>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com